

Application Notes and Protocols for GPR61 Inverse Agonist 1 in Mouse Studies

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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Introduction

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is constitutively active, signaling through the $G_{\alpha s}$ -cAMP pathway.[1][2][3][4] It is predominantly expressed in the brain and has been implicated in the regulation of appetite and body weight.[2][4][5] Studies involving GPR61 knockout mice, which display a hyperphagic phenotype leading to obesity, suggest that inhibiting this receptor could be a therapeutic strategy for conditions characterized by muscle wasting, such as cachexia.[2][6]

This document provides detailed information and protocols for the use of **GPR61 Inverse Agonist 1**, also referred to as Compound 1, a potent and selective sulfonamide-based allosteric inverse agonist of GPR61.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo mouse studies to investigate the therapeutic potential of this compound.

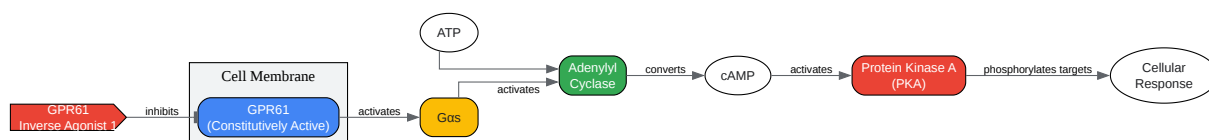
GPR61 Inverse Agonist 1: Compound Profile

GPR61 Inverse Agonist 1 is a tertiary sulfonamide that acts as a potent and selective inverse agonist of GPR61.[1] It binds to a novel intracellular allosteric pocket that overlaps with the $G_{\alpha s}$ binding site, thereby inhibiting the constitutive activity of the receptor.[2][4]

Property	Value	Reference
Compound Name	GPR61 Inverse Agonist 1 (Compound 1)	[1][2]
Chemical Class	Sulfonamide	[1]
Mechanism of Action	Allosteric Inverse Agonist	[2][4]
In Vitro Potency (IC50)	10-11 nM	[1]
Target	G protein-coupled receptor 61 (GPR61)	[1][2]
Potential Therapeutic Area	Cachexia, Disorders of metabolism and body weight	[2][7]

GPR61 Signaling Pathway

GPR61 is a constitutively active G protein-coupled receptor that primarily signals through the G α s subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. As an inverse agonist, **GPR61 Inverse Agonist 1** binds to the receptor and stabilizes it in an inactive conformation, thus reducing the basal level of signaling.[1][2][3][4]



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Caption: GPR61 constitutive signaling pathway and inhibition by an inverse agonist.

Experimental Protocols for Mouse Studies

While the specific dosage of **GPR61 Inverse Agonist 1** used in preclinical cachexia models has not been publicly disclosed in the primary literature, a rational starting dose can be determined based on its in vitro potency and common practices for similar compounds. A dose-response study is highly recommended to determine the optimal dosage for a specific mouse model and experimental endpoint.

Formulation of GPR61 Inverse Agonist 1

As a sulfonamide-based compound, **GPR61 Inverse Agonist 1** is likely to have low aqueous solubility. A common approach for in vivo administration of such compounds in mice is to formulate them as a suspension.

Vehicle Composition: A typical vehicle for oral or subcutaneous administration of poorly soluble compounds in mice is a mixture of:

- 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water.
- 0.1% - 0.25% (v/v) Tween 80 to aid in suspension.

Preparation Protocol:

- Weigh the required amount of **GPR61 Inverse Agonist 1**.
- In a sterile container, prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water, and then adding the methylcellulose or CMC and mixing until a uniform suspension is achieved.
- Gradually add the powdered compound to the vehicle while vortexing or sonicating to ensure a fine, homogenous suspension.
- The final formulation should be prepared fresh daily before administration.

Proposed Dosage and Administration for a Pilot Study

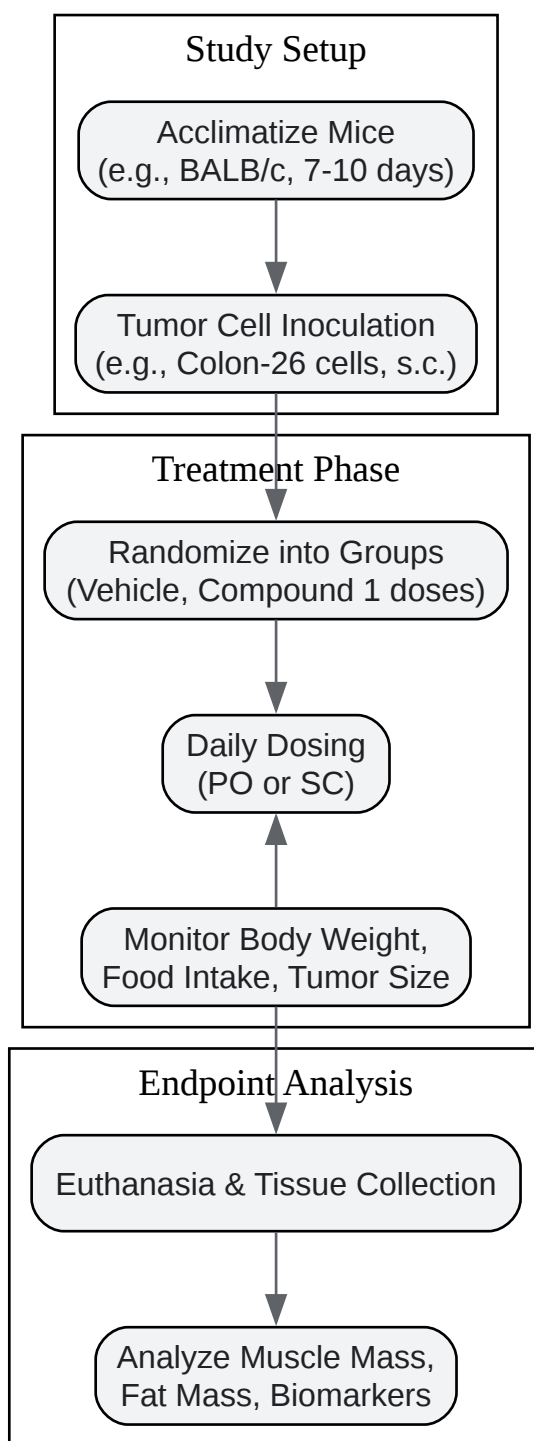
Given the high in vitro potency (IC₅₀ of 10-11 nM), a starting dose range for in vivo studies in mice could be between 1 and 30 mg/kg, administered once or twice daily. The choice of

administration route will depend on the desired pharmacokinetic profile.

Parameter	Recommendation
Starting Dose Range	1, 3, 10, 30 mg/kg
Administration Route	Oral Gavage (PO) or Subcutaneous (SC) Injection
Frequency	Once or twice daily (BID)
Study Duration	Dependent on the experimental model (e.g., 14-28 days for a cachexia model)

Experimental Workflow for a Cachexia Mouse Model Study

The following workflow outlines a typical study to evaluate the efficacy of **GPR61 Inverse Agonist 1** in a cancer-induced cachexia mouse model (e.g., using Colon-26 carcinoma cells).



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Caption: Workflow for a preclinical cachexia model study.

Detailed Protocol: Oral Gavage Administration in Mice

Materials:

- **GPR61 Inverse Agonist 1** suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
- 1 mL syringes
- Animal scale

Procedure:

- **Animal Handling:** Accurately weigh the mouse to calculate the correct dose volume.
- **Restraint:** Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
- **Gavage Needle Insertion:** Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
- **Administration:** Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly administer the compound suspension.
- **Withdrawal:** Gently remove the gavage needle.
- **Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Detailed Protocol: Subcutaneous (SC) Injection in Mice

Materials:

- **GPR61 Inverse Agonist 1** suspension
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)

- 70% ethanol for disinfection
- Animal scale

Procedure:

- Preparation: Weigh the mouse to determine the injection volume. Prepare the syringe with the correct volume of the compound suspension.
- Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.
- Injection: Gently lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
- Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
- Administration: If no blood is aspirated, slowly inject the suspension. A small bleb will form under the skin.
- Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
- Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site.

Data Collection and Analysis

Key Parameters to Measure in a Cachexia Model:

- Body Weight: Measured daily.
- Food and Water Intake: Measured daily.
- Tumor Volume: Measured every 2-3 days using calipers.

- **Body Composition:** At the end of the study, measure lean and fat mass using techniques like DEXA or by dissecting and weighing specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal fat).
- **Biomarkers:** Measure plasma levels of inflammatory cytokines (e.g., IL-6) and hormones involved in metabolism.
- **Gene Expression:** Analyze the expression of genes related to muscle atrophy (e.g., MuRF1, Atrogin-1) in muscle tissue via qPCR.

Conclusion

GPR61 Inverse Agonist 1 is a promising tool compound for investigating the role of GPR61 in metabolic disorders and cachexia. The provided protocols offer a framework for conducting in vivo mouse studies. It is crucial to perform pilot dose-ranging studies to establish the optimal dose and to adhere to ethical guidelines for animal research. Careful experimental design and comprehensive data collection will be essential to fully elucidate the therapeutic potential of this novel GPR61 inverse agonist.

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